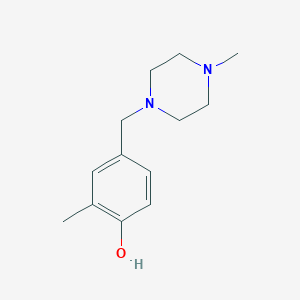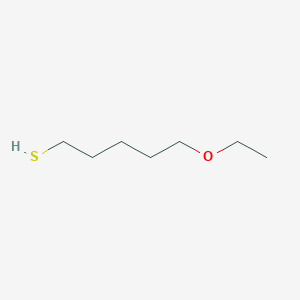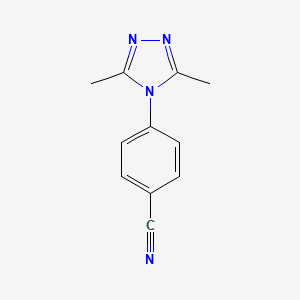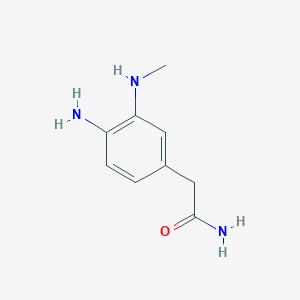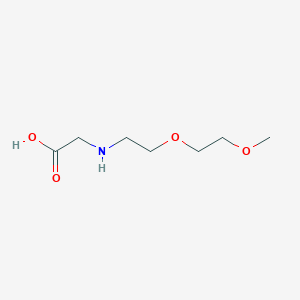
(2-(2-Methoxyethoxy)ethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyethoxy)ethylamino)acetic acid is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a glycine moiety attached to a 2-(2-methoxyethoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)ethylamino)acetic acid typically involves the reaction of glycine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyethoxy)ethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-methoxyethoxy)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-(2-Methoxyethoxy)ethylamino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)ethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methoxyethoxy)ethyl]alanine
- N-[2-(2-Methoxyethoxy)ethyl]valine
- N-[2-(2-Methoxyethoxy)ethyl]leucine
Uniqueness
(2-(2-Methoxyethoxy)ethylamino)acetic acid is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethylamino]acetic acid |
InChI |
InChI=1S/C7H15NO4/c1-11-4-5-12-3-2-8-6-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
InChI Key |
CHAPAHNWSCYFRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

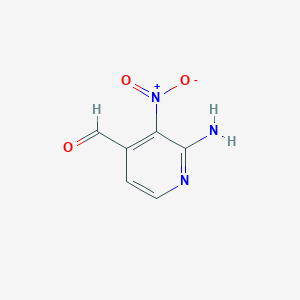
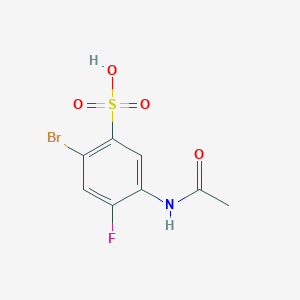
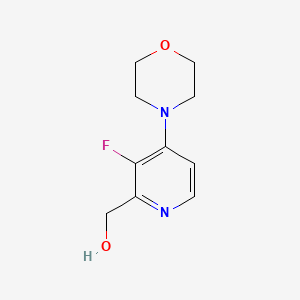
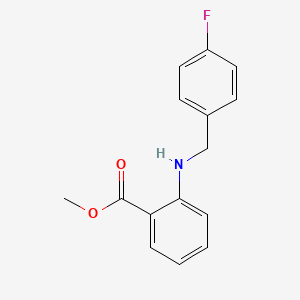
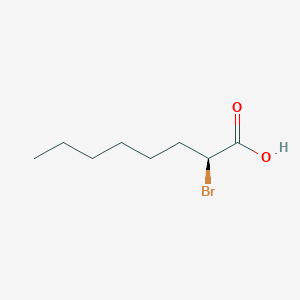
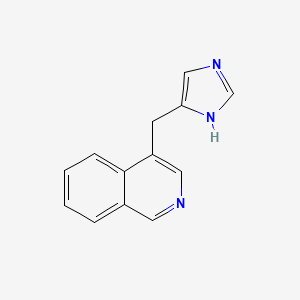
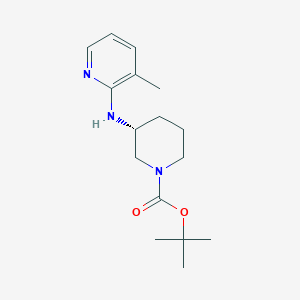
![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid](/img/structure/B8442692.png)
